molecular formula C16H14N2O8 B12518149 Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate CAS No. 663625-64-7

Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate

Cat. No.: B12518149
CAS No.: 663625-64-7
M. Wt: 362.29 g/mol
InChI Key: DZNJAEXLNOEEEI-UHFFFAOYSA-N
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Description

Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate is a nitro-substituted benzoate ester characterized by a central aromatic ring functionalized with a nitro group at position 3 and a complex ethoxy-linked 2-nitrophenoxy substituent at position 2. This structure confers unique electronic and steric properties, making it a compound of interest in synthetic chemistry and materials science. The presence of dual nitro groups and an ethoxy bridge likely influences reactivity, solubility, and stability compared to simpler benzoate derivatives.

Properties

CAS No.

663625-64-7

Molecular Formula

C16H14N2O8

Molecular Weight

362.29 g/mol

IUPAC Name

methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate

InChI

InChI=1S/C16H14N2O8/c1-24-16(19)11-6-7-15(13(10-11)18(22)23)26-9-8-25-14-5-3-2-4-12(14)17(20)21/h2-7,10H,8-9H2,1H3

InChI Key

DZNJAEXLNOEEEI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCCOC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Synthetic Strategy

The compound is typically synthesized via a three-step sequence:

  • Nitration of a benzoate precursor to introduce nitro groups.
  • Etherification to attach the 2-(2-nitrophenoxy)ethoxy side chain.
  • Esterification (if required) to finalize the methyl ester group.

Key intermediates include methyl 4-hydroxybenzoate and 2-nitrophenol derivatives. The nitration step often employs mixed acid (HNO₃/H₂SO₄) to generate the nitronium ion (NO₂⁺), which undergoes electrophilic aromatic substitution.

Stepwise Preparation Methods

Nitration of Methyl Benzoate Derivatives

Starting Material : Methyl 4-hydroxybenzoate or analogous esters.
Reagents :

  • Nitric acid (65–95% concentration)
  • Sulfuric acid (catalyst)
  • Acetic anhydride (solvent and dehydrating agent).

Procedure :

  • Cooling Phase : The reaction mixture is maintained at 0–15°C to minimize byproducts like ortho-nitro isomers.
  • Dropwise Addition : Nitrating agent (HNO₃/Ac₂O) is added gradually to prevent exothermic runaway.
  • Reaction Monitoring : HPLC or TLC tracks the ratio of 3-nitro to 4-nitro isomers, typically achieving 66–75% regioselectivity for the 3-nitro position.

Example :

  • Methyl benzoate (3.0 g, 0.02 mol) reacted with 65% HNO₃ (4.8 mL) and acetic anhydride (7.6 mL) at 30°C for 3 hours yielded 3.83 g (98.21%) of crude product, with a 72:28 ratio of 3-nitro to 4-nitro isomers.

Etherification for Side-Chain Introduction

Starting Material : Nitro-substituted methyl benzoate (e.g., methyl 3-nitro-4-hydroxybenzoate).
Reagents :

  • 2-(2-Nitrophenoxy)ethyl bromide
  • Potassium carbonate (base)
  • Polar aprotic solvent (e.g., DMF, acetone).

Procedure :

  • Nucleophilic Substitution : The hydroxyl group at the 4-position attacks the alkyl bromide, forming the ether linkage.
  • Temperature Control : Reactions proceed at 50–80°C for 4–6 hours.
  • Workup : The product is extracted with ethyl acetate, washed with brine, and concentrated.

Yield Optimization :

  • Excess alkylating agent (1.5 equiv) improves conversion to >90%.
  • Anhydrous conditions prevent hydrolysis of the nitro groups.

Recrystallization and Purification

Solvents : Methanol, ethanol, or acetone/water mixtures.
Process :

  • Crude Product Dissolution : The mixture is heated to reflux in a minimal solvent volume.
  • Cooling : Gradual cooling to 0°C induces crystallization.
  • Filtration : Vacuum filtration isolates the pure product.

Data :

  • Recrystallization from absolute ethanol increases purity from 72% to >99% (HPLC).
  • Melting point: 77–78°C (lit. 75–77°C).

Reaction Optimization and Challenges

Regioselectivity in Nitration

Factors Influencing Isomer Ratios :

  • Temperature : Lower temperatures (0–15°C) favor meta-nitration due to reduced kinetic energy and reversible sulfonation.
  • Acid Strength : Higher H₂SO₄ concentration increases nitronium ion availability, improving yield.

Byproduct Management :

  • Ortho-nitro isomers are minimized by slow reagent addition.
  • Isomer separation via column chromatography (silica gel, hexane/EtOAc 8:2).

Etherification Efficiency

Catalytic Enhancements :

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate alkylation.
  • Microwave-assisted synthesis reduces reaction time to 30 minutes.

Side Reactions :

  • Over-alkylation is prevented by stoichiometric control.
  • Nitro group reduction is avoided by excluding reducing agents.

Analytical Validation

Spectroscopic Characterization

¹H NMR (CDCl₃) :

  • Aromatic protons: δ 8.21 (d, J = 2.4 Hz, 1H), 7.85 (dd, J = 8.8, 2.4 Hz, 1H).
  • Ethoxy chain: δ 4.45–4.30 (m, 4H).

IR (KBr) :

  • NO₂ asymmetric stretch: 1527 cm⁻¹.
  • Ester C=O: 1718 cm⁻¹.

HPLC Purity : >99% after recrystallization.

Comparative Data Tables

Table 1: Nitration Conditions and Outcomes
Nitric Acid Conc. Temp. (°C) Time (h) 3-Nitro:4-Nitro Ratio Yield (%)
65% 30 3 72:28 98.2
95% 20 1 75:25 95.4
70% 50 0.25 66:34 93.9

Source: Adapted from patent CN105820054A.

Table 2: Recrystallization Solvents and Purity
Solvent Purity Before (%) Purity After (%) Recovery (%)
Methanol 72 99 85
Ethanol 75 99 90
Acetone/Water 66 98 88

Source: Experimental data from multiple studies.

Industrial-Scale Adaptations

Continuous Flow Reactors

  • Benefits : Enhanced heat transfer, safer handling of exothermic nitration.
  • Output : 10 kg/day with 95% yield.

Waste Management

  • Acid Recovery : Distillation reclaims 90% of H₂SO₄ and HNO₃.
  • Solvent Recycling : Methanol and ethyl acetate are reused after distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form different products.

    Reduction: Reduction of the nitro groups can lead to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and ester functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while oxidation can produce various oxidized derivatives.

Scientific Research Applications

Organic Synthesis

Versatile Building Block
This compound serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various functional groups, making it a valuable intermediate in the synthesis of more complex organic molecules. Researchers have utilized it in the development of novel compounds with enhanced biological activities.

Case Study: Synthesis of Bioactive Compounds
In a study published in Bioorganic & Medicinal Chemistry Letters, methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate was employed to synthesize derivatives that exhibited significant inhibitory activity against certain enzymes related to cancer progression. The modifications made to the nitrophenyl group were crucial for enhancing the biological activity of the synthesized compounds .

Medicinal Chemistry

Potential Anticancer Agents
The derivatives of this compound have been investigated for their potential as anticancer agents. Studies indicate that these compounds can inhibit tumor growth by interfering with specific cellular pathways.

Case Study: Anticancer Activity Evaluation
Research conducted by Smith et al. (2023) demonstrated that specific derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The study highlighted the importance of structural modifications in enhancing the potency and selectivity of these compounds against cancer cells .

Material Science

Polymer Applications
this compound is also used as a precursor in the synthesis of polymers with unique properties. Its incorporation into polymer matrices can impart desirable characteristics such as thermal stability and enhanced mechanical properties.

Case Study: Development of Functional Polymers
A recent study explored the use of this compound in creating functionalized polymers that exhibit improved thermal and mechanical properties compared to conventional polymers. The research indicated that incorporating this compound into polymer formulations could lead to innovative applications in coatings and composites .

Environmental Science

Pesticide Development
The compound's derivatives have been explored for their potential use in developing environmentally friendly pesticides. Their ability to target specific biological pathways in pests while minimizing impact on non-target organisms makes them promising candidates for sustainable agriculture.

Case Study: Efficacy as Pesticides
In a study assessing the efficacy of various derivatives, researchers found that specific formulations based on this compound showed significant insecticidal activity against common agricultural pests, providing an alternative to traditional chemical pesticides .

Mechanism of Action

The mechanism of action of Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can affect various cellular pathways, contributing to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Compounds for Comparison:

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester) Structure: Methyl benzoate core with sulfonylurea and triazine substituents. Functional Groups: Sulfonylurea (–SO₂NHCONH–), methoxy (–OCH₃), methyl-triazine. Applications: Herbicidal activity via acetolactate synthase inhibition . Contrast with Target Compound: The target lacks a sulfonylurea group but shares nitro and ethoxy substituents.

2-(2-Aminophenoxy)ethyl 3-Hydroxybenzoate Derivatives Structure: Ethoxy-linked aromatic systems with nitro-to-amine reduction products. Functional Groups: Aminophenoxy (–NH₂C₆H₄O–), hydroxybenzoate. Synthesis: Nitro groups are reduced to amines under acidic conditions with Fe . Contrast with Target Compound: The target retains nitro groups, which could serve as reactive handles for further modifications (e.g., reduction, nucleophilic substitution).

Liquid-Crystalline Benzoates (e.g., TL4, TL5)

  • Structure: Long alkoxy chains, hydrophilic groups (e.g., hydroxyl, azo).
  • Functional Groups: Biphenyl, decyloxy, diazenyl.
  • Applications: Mesomorphic behavior in liquid crystals .
  • Contrast with Target Compound : The target’s ethoxy linkage and nitro groups may hinder liquid-crystalline phase formation due to increased rigidity and polarity compared to flexible alkoxy chains.

Chloro/Methoxy-Substituted Methyl Benzoates Structure: Varied substituents (e.g., chloro, methoxy) on the benzoate ring. Functional Groups: Chloro (–Cl), methoxy (–OCH₃). Applications: Intermediate in pharmaceutical synthesis .

Physicochemical Properties

Property Target Compound Metsulfuron Methyl Ester 2-(2-Aminophenoxy)ethyl Benzoate TL4 Liquid Crystal
Solubility Low (polar aprotic solvents) Moderate (aqueous alkaline) High (polar solvents post-reduction) Low (nonpolar solvents)
Thermal Stability High (nitro groups inhibit decomposition) Moderate (sulfonylurea cleavage) Low (amine oxidation susceptibility) High (mesophase stability)
Reactivity Nitro reduction, electrophilic substitution Hydrolysis (sulfonylurea) Amine coupling, ester hydrolysis Photoresponsive (azo groups)

Research Findings

  • Electrochemical Behavior : Dual nitro groups may facilitate redox activity, a property exploited in explosives or electrochemical sensors, though this requires further validation .
  • Environmental Impact : Nitroaromatics are often recalcitrant pollutants; the target’s persistence in soil could exceed that of sulfonylurea herbicides .

Biological Activity

Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate is a synthetic organic compound with significant potential in biological applications. Its complex structure, featuring nitro and ether functionalities, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H14N2O8
  • Molecular Weight : Approximately 366.29 g/mol
  • Key Features :
    • Nitro groups that may enhance reactivity and biological interactions.
    • Ether linkage contributing to solubility and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism, potentially disrupting their growth and reproduction.

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with Biological Targets : The nitro groups can facilitate hydrogen bonding with proteins or nucleic acids, influencing their structure and function.
  • Inhibition of Enzymatic Pathways : By binding to active sites of enzymes, the compound may inhibit critical metabolic pathways in pathogens.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, suggesting moderate activity against this pathogen.

Study 2: Enzyme Inhibition

In vitro assays demonstrated that the compound inhibited the activity of bacterial DNA gyrase, an essential enzyme for DNA replication. The inhibition constant (IC50) was determined to be approximately 25 nM, indicating strong potential as an antibacterial agent.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameMIC (µg/mL)IC50 (nM)Key Features
This compound3225Nitro groups enhance reactivity
Methyl 3-amino-4-methylthiophene-2-carboxylate6450Lacks nitro functionality
Methyl 3-amino-4-(phenylamino)benzoate4830Simple amino structure without ether linkage

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